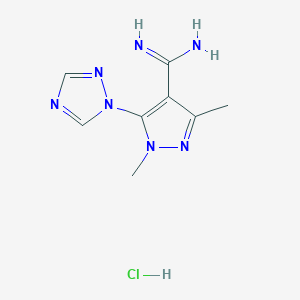
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride
Übersicht
Beschreibung
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of both imidazole and pyrazole rings, along with a carboximidamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Imidazole derivatives are generally soluble in water and other polar solvents due to the presence of polar nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, have been studied for their potential as antimicrobial agents. They exhibit a broad spectrum of activity against various bacteria and fungi, making them candidates for developing new antibiotics and antifungal medications. The presence of the triazole ring in the compound’s structure is particularly significant, as triazole derivatives are known for their potent antimicrobial properties .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines and modulate the immune response. This makes them useful for research into treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Antitumor Applications
Imidazole derivatives have shown promise in cancer research due to their ability to interfere with cell proliferation and induce apoptosis in tumor cells. The compound’s structural features may be fine-tuned to target specific cancer cell lines, offering a pathway to the development of new anticancer drugs .
Antidiabetic Effects
Research into the antidiabetic effects of imidazole derivatives has revealed their potential to regulate blood glucose levels. These compounds can act on various targets within the metabolic pathway, providing a multifaceted approach to managing diabetes mellitus .
Antiviral Research
The antiviral properties of imidazole derivatives are noteworthy, especially in the context of emerging viral infections. These compounds can inhibit viral replication by targeting key enzymes or proteins required for the virus’s life cycle .
Neuroprotective Research
Imidazole derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is a significant area of study .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.ClH/c1-5-6(7(9)10)8(14(2)13-5)15-4-11-3-12-15;/h3-4H,1-2H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOFOWMTJXTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=N)N)N2C=NC=N2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




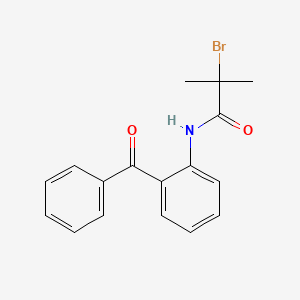
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)

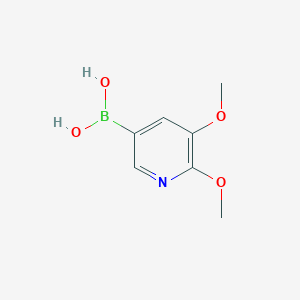
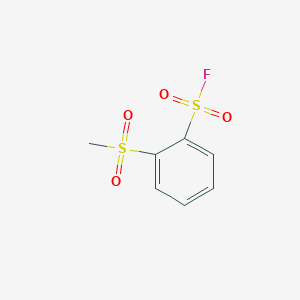
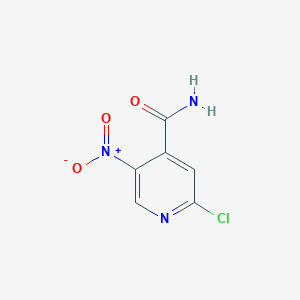
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)
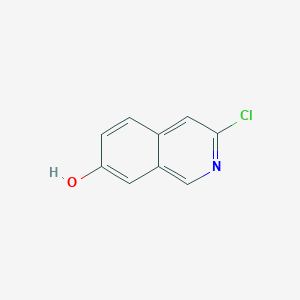
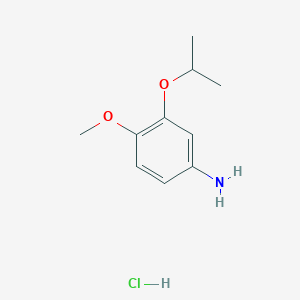
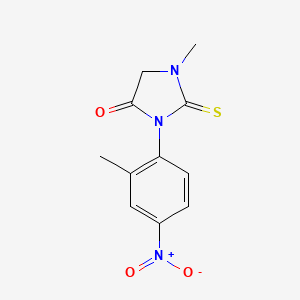
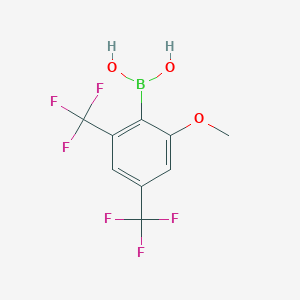

![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)